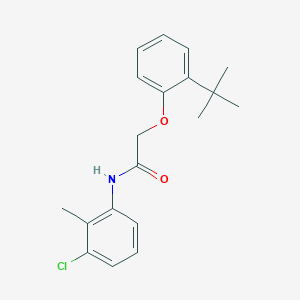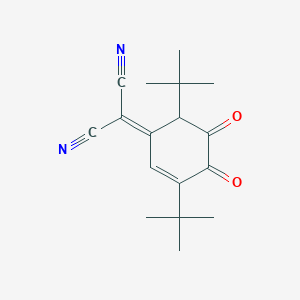
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves its ability to inhibit the activity of various kinases. It has been shown to inhibit the activity of several kinases involved in cancer development and progression, including EGFR, HER2, and VEGFR. This inhibition leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has also been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, with studies showing its ability to inhibit the production of inflammatory cytokines. In addition, it has also been shown to have antiviral properties, with studies demonstrating its ability to inhibit the replication of several viruses.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride in lab experiments is its ability to selectively inhibit the activity of specific kinases. This allows researchers to investigate the role of these kinases in various biological processes, including cancer development and progression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental models.
未来方向
There are several future directions for research involving 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. In addition, further investigation into the anticancer properties of this compound is warranted, including studies investigating its potential as a treatment for specific types of cancer. Finally, the potential use of this compound as an antiviral agent should also be explored, given its demonstrated ability to inhibit the replication of several viruses.
合成方法
The synthesis of 2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride involves the reaction of 2-chloroaniline and 4-iodoaniline with 2-aminobenzophenone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified and converted to the hydrochloride salt form.
科学研究应用
2-(2-chlorophenyl)-N-(4-iodophenyl)-4-quinazolinamine hydrochloride has been studied for its potential applications in a range of scientific research fields. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been investigated for its potential as a kinase inhibitor, with studies demonstrating its ability to inhibit the activity of several kinases involved in cancer development and progression.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClIN3.ClH/c21-17-7-3-1-5-15(17)19-24-18-8-4-2-6-16(18)20(25-19)23-14-11-9-13(22)10-12-14;/h1-12H,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWRFYPGQYENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)
![1-(isobutyrylthio)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5233121.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)
![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)